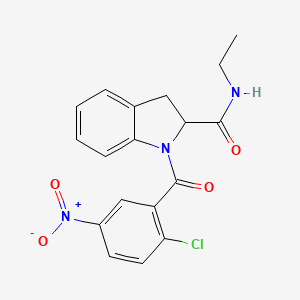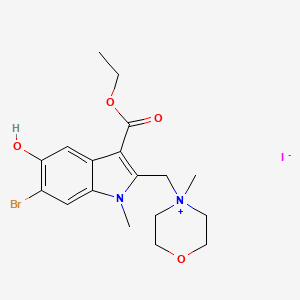
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to an indoline carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of 2-chloro-5-nitrobenzoic acid. This intermediate is synthesized through a nitration reaction of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid . The resulting 2-chloro-5-nitrobenzoic acid is then subjected to further reactions to introduce the indoline and carboxamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted regioselective amination can be employed to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring.
科学研究应用
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in binding to enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical pathways .
相似化合物的比较
Similar Compounds
- 1-(2-chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole
- 1-(2-chloro-5-nitrobenzoyl)azepane
- 2-chloro-5-nitrobenzoic acid
Uniqueness
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide is unique due to its specific combination of functional groups and its indoline backbone. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
1-(2-chloro-5-nitrobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-20-17(23)16-9-11-5-3-4-6-15(11)21(16)18(24)13-10-12(22(25)26)7-8-14(13)19/h3-8,10,16H,2,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNNLKDIXBISSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2837511.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2837512.png)
![4-[(4-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2837515.png)
![2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid](/img/structure/B2837516.png)
![2,3-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2837517.png)
![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea](/img/structure/B2837518.png)
![4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2837519.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2837521.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2837526.png)
![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)
![1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B2837531.png)
![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)
![(Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2837534.png)
